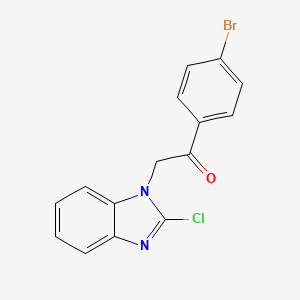

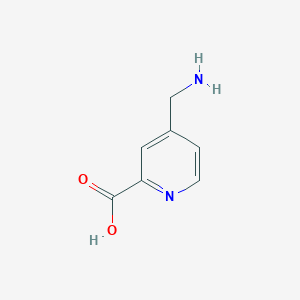

![molecular formula C18H20N2O3S B2889406 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methylbenzamide CAS No. 899979-90-9](/img/structure/B2889406.png)

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including nitration, amide formation, and the introduction of specific functional groups through nucleophilic substitution or condensation reactions.Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy.Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Polyimides

The research by Butt et al. (2005) focuses on the synthesis of new diamines, including derivatives similar to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methylbenzamide, and their polymerization with various anhydrides to create novel polyimides. These polyimides exhibit good solubility in organic solvents and significant thermal stability, with degradation temperatures ranging from 240°C to 550°C, and glass transition temperatures (Tg) between 168°C to 254°C. The study emphasizes the potential of these polyimides in high-performance materials due to their solubility and thermal properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Antimicrobial Applications

Desai, Rajpara, and Joshi (2013) explored the antimicrobial potential of thiazole derivatives, including compounds structurally related to this compound. These derivatives showed significant in vitro antibacterial and antifungal activities, suggesting their usefulness in developing new therapeutic agents against microbial diseases. The study highlights the relevance of these compounds in addressing bacterial and fungal infections, offering a new avenue for antimicrobial drug development (Desai, Rajpara, & Joshi, 2013).

Anticonvulsant Effects

Clark et al. (1984) assessed the anticonvulsant activity of 4-aminobenzamides, closely related to the compound , demonstrating their efficacy against seizures induced by electroshock and pentylenetetrazole in mice. The findings suggest that modifications to the benzamide structure, such as those found in this compound, could influence their potential as anticonvulsant agents, providing insights into the development of new treatments for epilepsy (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).

Antifungal and Antitumor Activity

The synthesis and antifungal activity of benzamide derivatives, as discussed by Raffa et al. (2002), and the evaluation of new benzothiazole derivatives for antitumor activity by Yurttaş, Tay, and Demirayak (2015) illustrate the diverse biological activities associated with benzamide compounds. These studies underscore the potential of this compound and its analogs in the development of new antifungal and anticancer therapies, showcasing their multifaceted applications in scientific research (Raffa, Daidone, Plescia, Schillaci, Maggio, & Torta, 2002); (Yurttaş, Tay, & Demirayak, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-14-4-6-15(7-5-14)18(21)19-16-8-10-17(11-9-16)20-12-2-3-13-24(20,22)23/h4-11H,2-3,12-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJXXISPELUELL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889323.png)

![N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2889327.png)

![2-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile](/img/structure/B2889331.png)

![3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2889334.png)

![4-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid](/img/structure/B2889336.png)

![(2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2889341.png)

![5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2889342.png)

![N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide](/img/structure/B2889343.png)

![3-((4-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889346.png)